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Compound of Interest

Compound Name: 4-(2-oxoethyl)oxane-4-carbonitrile

CAS No.: 2138530-73-9

Cat. No.: B6146404

Get Quote

Executive Summary
Target Class: Oxane-rich Polyketides (Ladder Polyethers, Macrocyclic Spiroketals). Primary

Challenge: These compounds (e.g., brevetoxin analogs, halichondrins) exhibit high structural

complexity, low natural abundance, and susceptibility to acid-catalyzed rearrangement (ring

expansion/contraction) on standard silica phases. Solution: This guide details a "Preservation-

First" workflow utilizing Centrifugal Partition Chromatography (CPC) for support-free isolation,

coupled with Feature-Based Molecular Networking (FBMN) for intelligent dereplication, and

-Based Configuration Analysis (JBCA) for stereochemical resolution of flexible oxane chains.

Part 1: Intelligent Dereplication & Metabolic
Prioritization
Traditional bioassay-guided fractionation often leads to the rediscovery of known toxins (e.g.,

okadaic acid). To isolate novel oxanes, we employ MS/MS spectral networking before physical

isolation begins.
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The GNPS Workflow (Feature-Based)
We utilize the Global Natural Products Social Molecular Networking (GNPS) infrastructure to

cluster metabolites by structural similarity rather than mass alone.

Experimental Protocol:

Extraction: Extract 10g of lyophilized biomass (e.g., Karenia brevis or sponge tissue) with

MeOH:Acetone (1:1).

LC-MS/MS Acquisition:

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

Mode: Data-Dependent Acquisition (DDA). Select top 5 most intense ions for MS2

fragmentation.

Critical Parameter: Set "Dynamic Exclusion" to 10s to prevent repeated fragmentation of

the same abundant ion.

Data Processing:

Convert .raw files to .mzML using MSConvert.

Process via MZmine 3 to generate a feature quantification table (.csv) and MS2 spectral

file (.mgf).

Network Generation: Upload to GNPS. Calculate cosine similarity scores (Threshold > 0.7)

to link related oxane scaffolds.

Visualization: The Dereplication Decision Tree
This logic gate determines whether a target is worth the resource cost of isolation.
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Figure 1: Decision logic for prioritizing novel oxane scaffolds using GNPS spectral networking.

Part 2: Support-Free Isolation (The "Soft" Approach)
The Problem: Polyether ladders often contain acid-sensitive epoxide or spiroketal moieties.

Standard silica gel chromatography (which is slightly acidic) can cause irreversible adsorption

or skeletal rearrangement. The Solution:Centrifugal Partition Chromatography (CPC).[1][2] This

liquid-liquid technique uses no solid support, ensuring 100% sample recovery and zero

catalytic degradation.

Solvent System Selection (The ARIZONA Method)
For mid-polarity polyethers, we utilize the HEMWat (Heptane/Ethyl Acetate/Methanol/Water)

family.
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System Heptane EtOAc MeOH Water

Target
Polarity (

)

Arizona J 2 3 2 3

Mid-Polarity

(Standard

Polyethers)

Arizona K 1 1 1 1
Slightly More

Polar

Arizona M 5 6 5 6

Highly Polar

Glycosylated

Oxanes

CPC Isolation Protocol
Equilibration: Fill the CPC rotor (e.g., 250 mL volume) with the Stationary Phase (Lower

aqueous phase of Arizona J) at 500 rpm.

Hydrodynamic Equilibrium: Increase speed to 1200 rpm. Pump Mobile Phase (Upper organic

phase) at 5 mL/min until breakthrough (stationary phase retention

should be > 65%).

Injection: Inject 500 mg of enriched extract dissolved in 5 mL of 1:1 phase mixture.

Elution: Monitor UV at 210 nm (polyethers have weak chromophores; rely on ELSD or

fraction collection).

Extrusion: After 1.5 column volumes, switch to "Extrusion Mode" (pump stationary phase) to

recover highly lipophilic compounds.

Part 3: Structural Resolution of Flexible Chains
The Challenge: Oxane rings are often connected by flexible acyclic linkers. Standard NOESY

NMR fails here because free rotation averages the signals. The Solution:
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-Based Configuration Analysis (JBCA). This method, pioneered by Murata, uses scalar
coupling constants (

,

,

) to determine the population of rotamers.

The JBCA Logic
We must distinguish between threo and erythro configurations by identifying the dominant

rotamer (gauche+, gauche-, or anti).

Required NMR Experiments:

1D

H NMR: Extract homonuclear

.

Large (

8 Hz): Anti-periplanar protons.

Small (

4 Hz): Gauche protons.

HETLOC or HSQC-HECADE: Extract heteronuclear long-range couplings (

and

).

Critical: These experiments require high concentrations (>2 mg). If sample is limited, rely

on DFT-NMR (DP4+) probability prediction.

Workflow Visualization: From Spin to Structure
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Figure 2: The Murata Method (JBCA) workflow for resolving flexible acyclic linkers in polyether

natural products.

Comparative Data: Coupling Constants for Rotamer
Assignment

Coupling Type
Anti-Rotamer (

)

Gauche-Rotamer (

)
Diagnostic Value

Large (8-10 Hz) Small (1-4 Hz) Primary Indicator

Large (6-8 Hz) Small (1-3 Hz)
Confirms Carbon

Backbone

Small (< 2 Hz) Large (> 4 Hz)
Distinguishes

Oxygenation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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